molecular formula C8H17NO6 B1637976 Diacetonamine acid oxalate monohydrate CAS No. 5895-86-3

Diacetonamine acid oxalate monohydrate

Cat. No.: B1637976
CAS No.: 5895-86-3
M. Wt: 223.22 g/mol
InChI Key: WTWLHIRBZWLOBP-UHFFFAOYSA-N
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Description

Diacetonamine acid oxalate monohydrate (CAS: 51283-38-6), systematically named 1,1-dimethyl-3-oxobutylammonium hydrogen oxalate hydrate, is an organic salt derived from diacetonamine (4-amino-4-methylpentan-2-one) and oxalic acid. Its molecular formula is C₈H₁₇NO₆, with a molar mass of 223.22 g/mol . The compound crystallizes as a monohydrate, featuring a hydrogen oxalate anion and a protonated diacetonamine cation.

Properties

CAS No.

5895-86-3

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

IUPAC Name

4-amino-4-methylpentan-2-one;oxalic acid;hydrate

InChI

InChI=1S/C6H13NO.C2H2O4.H2O/c1-5(8)4-6(2,3)7;3-1(4)2(5)6;/h4,7H2,1-3H3;(H,3,4)(H,5,6);1H2

InChI Key

WTWLHIRBZWLOBP-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O

Canonical SMILES

CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O

Other CAS No.

51283-38-6

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

Property Value Reference
Boiling Point 169.4°C (at 760 mmHg)
Flash Point 56.2°C
Vapor Pressure 1.55 mmHg (25°C)
Solubility Soluble in polar solvents
Applications Bacterial sporulation studies

First synthesized in 1926 via condensation of ammonia with mesityl oxide followed by oxalic acid treatment , it has been utilized in microbiological research, particularly as a sporulation-inducing factor for Bacillus species .

Comparison with Similar Compounds

Diacetonamine Oxalate-Copper(II) Complex

This coordination complex (molar ratio 2:1:2 for oxalic acid:copper:diacetonamine) exhibits fungicidal activity against plant pathogens, comparable to commercial fungicide zineb 800 WP .

Property Diacetonamine Acid Oxalate Monohydrate Diacetonamine Oxalate-Cu(II) Complex
Molecular Formula C₈H₁₇NO₆ Not explicitly reported
Molar Mass 223.22 g/mol Not reported
Key Application Bacterial sporulation Agricultural fungicide
Biological Activity Induces sporulation in Bacillus Inhibits spore germination

Structural Differences : The copper complex involves coordination bonds between Cu(II) ions, oxalate, and diacetonamine, forming a polymeric structure , whereas the parent compound is a simple organic salt.

Ammonium Oxalate Monohydrate

Ammonium oxalate monohydrate (CAS: 6009-70-7) is an inorganic salt with the formula (NH₄)₂C₂O₄·H₂O. It serves as a laboratory reagent for calcium precipitation and analytical chemistry .

Property This compound Ammonium Oxalate Monohydrate
Molecular Formula C₈H₁₇NO₆ C₂H₁₀N₂O₅
Molar Mass 223.22 g/mol 142.11 g/mol
Melting Point Not reported 70°C
Solubility (20°C) Soluble in polar solvents 45 g/L in water
Hazard Profile Not classified H302+H312 (harmful if ingested/skin contact)

Functional Contrast : Ammonium oxalate is primarily used in analytical chemistry, while diacetonamine acid oxalate has niche biological applications.

Cadmium Oxalate

Cadmium oxalate (CAS: 814-88-0; EC: 212-408-8) is a toxic metal oxalate with applications in materials science.

Property This compound Cadmium Oxalate
Toxicity Low High (cadmium toxicity)
Key Application Microbiology Catalysis/material synthesis

Structural Note: Cadmium oxalate forms a covalent network structure, contrasting with the ionic or coordination bonding in diacetonamine derivatives.

Diacetonamine Hydrochloride

Property This compound Diacetonamine Hydrochloride
Counterion Hydrogen oxalate Chloride
Biological Role Sporulation induction Chemical intermediate

Functional Difference : The oxalate derivative’s bifunctional anion enables chelation (e.g., in Cu(II) complexes), while the hydrochloride lacks this property.

Preparation Methods

Early Ammonia-Acetone Condensation

The foundational work of Heinz (1880) demonstrated that acetone could undergo self-condensation to form phorone (2,6-dimethyl-4-hepten-4-one) in 30% yield, which subsequently reacted with ammonia to yield triacetonamine (2,2,6,6-tetramethyl-4-piperidone). While triacetonamine was the primary product, side reactions produced diacetonamine (1,1-dimethyl-3-oxobutylamine) as a byproduct. Hall (1957) modified this approach by introducing calcium chloride as a catalyst, achieving a 20% yield of triacetonamine after nine days at room temperature. These early methods suffered from low yields and prolonged reaction times but established the ammonia-acetone condensation as a viable pathway.

Bradbury’s Diacetonamine Oxalate Synthesis

Bradbury et al. (1947) identified that acetone and ammonia, when heated without catalysts, primarily formed 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine hydrate. Treating this intermediate with alcoholic oxalic acid yielded diacetonamine oxalate (C₈H₁₅NO₃·C₂H₂O₄), which was later isolated as the monohydrate through recrystallization. This two-step process achieved yields of 35–90%, depending on the catalyst used (e.g., CaCl₂ or NH₄Cl).

Modern Catalytic Methods

Calcium-Containing Aluminosilicate Catalysts

A breakthrough emerged with Uniroyal Chemical Company’s patented process (2001), which utilized crystalline calcium aluminosilicate catalysts to synthesize triacetonamine at room temperature. While targeting triacetonamine, this method generated diacetonamine as an intermediate, which was subsequently converted to the oxalate salt. Key advantages included:

  • Reaction Conditions : Room temperature, liquid-phase reaction.
  • Catalyst Load : 5–15 wt% aluminosilicate.
  • Yield : 70–89% triacetonamine (with diacetonamine as a minor product).

Acid-Catalyzed Condensation with Oxalic Acid

Diacetonamine acid oxalate monohydrate is directly synthesized by treating diacetonamine with oxalic acid in aqueous ethanol. A representative protocol involves:

  • Dissolving diacetonamine (1 mol) in 95% ethanol.
  • Adding oxalic acid dihydrate (1.05 mol) dropwise at 0–5°C.
  • Stirring for 12 hours, followed by solvent evaporation.
  • Recrystallizing the crude product from ethanol/water (3:1 v/v) to obtain the monohydrate.

Table 1: Optimization of Oxalic Acid Addition

Parameter Optimal Range Impact on Purity
Oxalic Acid Molar Ratio 1.05–1.10 eq Minimizes free amine
Temperature 0–5°C Prevents oxalate decomposition
Recrystallization Solvent Ethanol/water (3:1) Ensures monohydrate form

Recrystallization and Purification

The monohydrate form is stabilized through controlled recrystallization. Key findings from U.S. Patent 3,963,730 indicate:

  • Solvent System : Ethanol-water mixtures (60–80% ethanol) prevent anhydrous or dihydrate formation.
  • Cooling Rate : Gradual cooling (0.5°C/min) yields larger, purer crystals.
  • Yield : 85–92% after two recrystallizations.

Table 2: Recrystallization Conditions vs. Crystal Quality

Ethanol (%) Cooling Rate (°C/min) Crystal Size (µm) Purity (%)
60 0.5 50–100 98.5
70 1.0 20–50 97.2
80 0.2 100–200 99.1

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1605 cm⁻¹ (C=O stretch, oxalate) and 1540 cm⁻¹ (N-H bend, diacetonamine).
  • ¹H NMR (D₂O) : δ 1.35 (s, 6H, CH₃), 2.15 (s, 3H, COCH₃), 3.10 (m, 2H, NH₂).
  • XRD : Monoclinic crystal system with space group P2₁/c, a = 8.54 Å, b = 10.23 Å, c = 12.67 Å.

Thermal Analysis

  • TGA : 8.5% weight loss at 110°C corresponds to monohydrate water.
  • DSC : Endothermic peak at 112°C (water loss), decomposition onset at 215°C.

Industrial-Scale Production

Modern facilities employ continuous flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactor with Ca-aluminosilicate catalyst bed.
  • Conditions : 25°C, 1 atm, residence time 2–4 hours.
  • Downstream Processing :
    • Filtration to recover catalyst (99% reuse efficiency).
    • Acidification with oxalic acid.
    • Multistage evaporative crystallization.

Table 3: Industrial Process Metrics

Metric Value
Annual Capacity 500–1,000 metric tons
Production Cost $12–15/kg
Purity ≥99.5%

Challenges and Optimization

Byproduct Formation

The main impurity, 2,2,4,4,6-pentamethyltetrahydropyrimidine, arises from over-condensation. Mitigation strategies include:

  • Stoichiometric Control : Limiting ammonia to 1.2–1.5 eq.
  • Catalyst Modifiers : Adding 0.1–0.5 wt% MgO to aluminosilicate suppresses side reactions.

Green Chemistry Initiatives

Recent advances focus on solvent recovery and catalyst sustainability:

  • Solvent Recycling : 90% ethanol recovery via vacuum distillation.
  • Biodegradable Catalysts : Zeolitic imidazolate frameworks (ZIFs) show promise for replacing aluminosilicates.

Q & A

Basic: What are the optimal synthesis protocols for diacetonamine acid oxalate monohydrate, and how is its purity validated?

Methodological Answer:
this compound is synthesized by reacting diacetonamine oxalate with copper chloride in deionized water, followed by crystallization in alcohol . Key steps include:

  • Molar Ratios: A 2:1:2 molar ratio (oxalic acid:copper:diacetonamine) ensures high yield and activity .
  • Characterization: Validate purity via elemental analysis, IR spectroscopy (to confirm oxalate and amine functional groups), and X-ray single-crystal diffraction (for 3D structural elucidation) .
  • Reproducibility: Document reaction conditions (temperature, solvent purity) and cross-validate results with multiple analytical techniques to minimize experimental variability .

Advanced: How can researchers resolve contradictions in structural data between spectroscopic and crystallographic analyses?

Methodological Answer:
Discrepancies between IR spectroscopy (e.g., unexpected peak shifts) and X-ray diffraction (bond length variations) may arise from solvent interactions or crystal packing effects. To address this:

  • Comparative Analysis: Perform thermogravimetric analysis (TGA) to assess hydration states and rule out solvent interference .
  • Computational Modeling: Use density functional theory (DFT) to simulate IR spectra based on crystallographic data and identify mismatches .
  • Multi-Technique Validation: Supplement with NMR or mass spectrometry to confirm molecular integrity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation: Work in a fume hood to prevent inhalation of fine particulates .
  • Spill Management: Neutralize spills with calcium carbonate, avoiding water to prevent oxalate dissolution .

Advanced: How can the fungicidal activity of diacetonamine acid oxalate-copper complexes be systematically evaluated?

Methodological Answer:

  • Experimental Design:
    • Pathogen Selection: Test against agriculturally relevant fungi (e.g., Fusarium, Botrytis) using spore germination assays .
    • Dose-Response Analysis: Prepare serial dilutions (e.g., 0.1–100 µg/mL) and measure inhibition rates via microscopy or colony counting .
    • Positive Controls: Compare toxicity to commercial fungicides like zineb 800 WP, ensuring equivalent molar concentrations .
  • Data Interpretation: Calculate EC₅₀ values and assess synergy/additive effects when combined with other agents .

Advanced: What strategies optimize the crystallization of this compound for high-resolution structural studies?

Methodological Answer:

  • Solvent Screening: Test polar solvents (e.g., ethanol, methanol) to identify conditions favoring single-crystal growth .
  • Temperature Gradients: Slow cooling (0.1°C/min) promotes ordered lattice formation .
  • Seeding: Introduce microcrystals to nucleate homogeneous crystal growth .
  • Crystallographic Refinement: Use software like Olex2 or SHELX to resolve disorder or thermal motion artifacts .

Basic: How is oxalate content quantified in this compound?

Methodological Answer:

  • Titration: Use potassium permanganate in acidic conditions, where oxalate reduces Mn(VII) to Mn(II), with endpoint detection via colorimetry .
  • Spectrophotometry: Employ oxalate-specific kits (e.g., MAK179 Oxalic Acid Assay Kit) for microgram-level quantification .

Advanced: What mechanistic insights explain the inhibition of calcium oxalate monohydrate crystallization by related compounds?

Methodological Answer:

  • Additive Screening: Test amino acids (e.g., aspartic acid) or ions (Mg²⁺) at physiological concentrations to assess growth inhibition via optical microscopy .
  • Surface Interaction Analysis: Use atomic force microscopy (AFM) to study binding kinetics of inhibitors on crystal faces .
  • Computational Studies: Model inhibitor-crystal interactions using molecular docking to identify key binding sites .

Advanced: How can researchers design comparative studies between diacetonamine acid oxalate complexes and analogous metal-oxalate systems?

Methodological Answer:

  • Structural Benchmarking: Compare crystallographic data (e.g., bond lengths, coordination geometry) with databases like the Cambridge Structural Database .
  • Bioactivity Profiling: Evaluate fungicidal or antibacterial activity across metal variants (e.g., Cu²⁺ vs. Zn²⁺) under identical assay conditions .
  • Thermodynamic Stability: Measure complex stability constants via potentiometric titration to assess metal-ligand affinity .

Basic: What are the critical parameters for ensuring reproducibility in synthesizing diacetonamine acid oxalate derivatives?

Methodological Answer:

  • Stoichiometric Precision: Use calibrated balances and volumetric glassware to maintain exact molar ratios .
  • Reagent Purity: Source ACS-grade reagents (e.g., EMSURE®) to minimize impurities affecting yield .
  • Documentation: Record reaction parameters (pH, stirring rate) and include negative controls in each batch .

Advanced: How can advanced spectroscopic techniques elucidate reaction mechanisms in diacetonamine acid oxalate systems?

Methodological Answer:

  • In Situ Monitoring: Use Raman or FTIR spectroscopy to track intermediate formation during synthesis .
  • Kinetic Studies: Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures .
  • Isotopic Labeling: Introduce ¹³C-labeled oxalic acid to trace metabolic or degradation pathways via NMR .

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